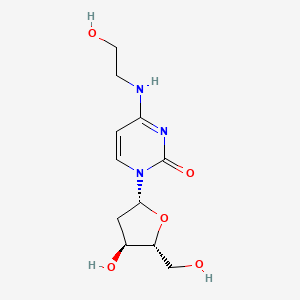
2'-Deoxy-N-(2-hydroxyethyl)cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-N-(2-hydroxyethyl)cytidine is a derivative of deoxycytidine, a nucleoside component of DNA. This compound is characterized by the substitution of a hydroxyl group at the 2’ position of the deoxyribose sugar with a hydroxyethyl group. This modification can influence the compound’s biochemical properties and its interactions within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-(2-hydroxyethyl)cytidine typically involves the modification of deoxycytidine. One common method includes the protection of the hydroxyl groups on the deoxyribose, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The protecting groups are then removed to yield the final product.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-N-(2-hydroxyethyl)cytidine are less documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. This includes the use of automated synthesizers and large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N-(2-hydroxyethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2’-Deoxy-N-(2-hydroxyethyl)cytidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is studied for its role in DNA replication and repair mechanisms.
Industry: The compound can be used in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-(2-hydroxyethyl)cytidine involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. The hydroxyethyl group can affect the compound’s interaction with DNA polymerases and other enzymes involved in nucleic acid metabolism. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
Similar Compounds
Deoxycytidine: The parent compound, which lacks the hydroxyethyl modification.
5-Aza-2’-deoxycytidine: A modified nucleoside used in the treatment of myelodysplastic syndromes.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer agent used in the treatment of various cancers.
Uniqueness
2’-Deoxy-N-(2-hydroxyethyl)cytidine is unique due to the presence of the hydroxyethyl group, which can alter its biochemical properties and interactions with enzymes. This modification can enhance its potential as a therapeutic agent by improving its stability and efficacy.
Properties
CAS No. |
53213-04-0 |
|---|---|
Molecular Formula |
C11H17N3O5 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-(2-hydroxyethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c15-4-2-12-9-1-3-14(11(18)13-9)10-5-7(17)8(6-16)19-10/h1,3,7-8,10,15-17H,2,4-6H2,(H,12,13,18)/t7-,8+,10+/m0/s1 |
InChI Key |
FZPUAEKFEQFBAR-QXFUBDJGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCCO)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
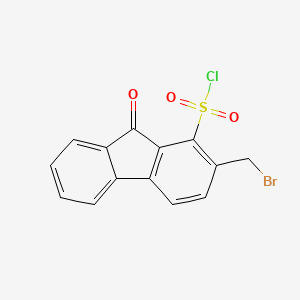

![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
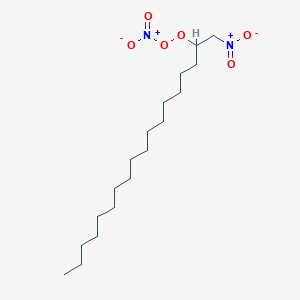
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)

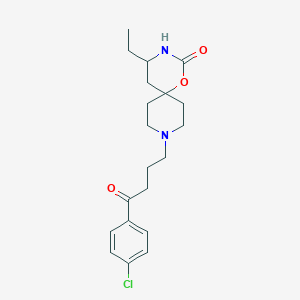
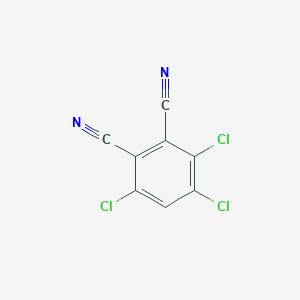
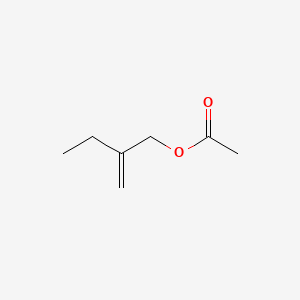
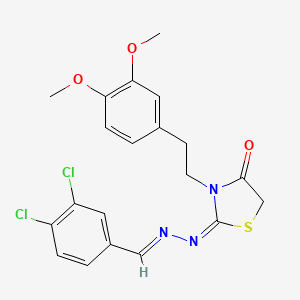

![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
